molecular formula C21H16F2N4O3 B2426439 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1014068-43-9

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2426439
CAS RN: 1014068-43-9
M. Wt: 410.381
InChI Key: KFSYFUAGTHKXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16F2N4O3 and its molecular weight is 410.381. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

Research efforts have been focused on synthesizing fluorine-containing derivatives of various heterocyclic compounds, including pyrazoles, which are structurally related to the compound . For example, studies have been conducted on synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting methods that could be applicable to the synthesis and modification of the target compound (Eleev, Kutkin, & Zhidkov, 2015). These synthetic approaches could be adapted for creating novel derivatives of the compound, potentially enhancing its biological activity or physical properties.

Potential Biological Activities

The compound's structure, which features a pyrazole ring and fluorobenzyl groups, suggests it could have interesting biological properties. Research on similar compounds has explored various biological activities, including antibacterial agents (Palkar et al., 2017) and Mycobacterium tuberculosis inhibitors (Jeankumar et al., 2013). These activities underscore the potential of fluorine-containing heterocyclic compounds in developing new therapeutic agents.

Molecular Modification and Analysis

Further studies have explored the functionalization of related compounds to assess their chemical and biological properties. For instance, research on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups (Song et al., 2005) demonstrates how structural modifications can influence biological activity. These methodologies could be directly relevant to studying the compound , particularly in exploring its potential as a bioactive molecule.

Structural and Interaction Studies

The incorporation of fluorine atoms in pharmaceutical compounds is known to affect their pharmacokinetic and pharmacodynamic properties significantly. Research on closely related fluorine-substituted compounds, such as the structural and molecular analysis of pyrazole and isoxazole derivatives (Girisha et al., 2016), can provide valuable insights into how these modifications impact molecular interactions, stability, and biological activity.

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c22-16-5-1-3-14(9-16)11-27-12-18(20(28)24-19-7-8-30-26-19)21(25-27)29-13-15-4-2-6-17(23)10-15/h1-10,12H,11,13H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSYFUAGTHKXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide

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